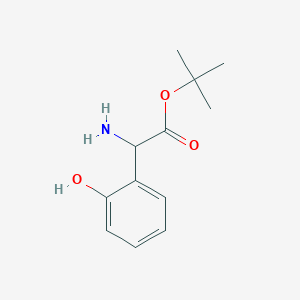

Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate

Description

BenchChem offers high-quality Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-6-4-5-7-9(8)14/h4-7,10,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSKLEHIZRFCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Hydroxyphenylglycine tert-Butyl Ester

[1][2][3]

Physicochemical Profile & Molecular Identity[2][4][5][6][7]

The core subject, 2-hydroxyphenylglycine tert-butyl ester (also known as tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate), is the acid-labile ester derivative of the non-proteinogenic amino acid 2-hydroxyphenylglycine.[1][2] It serves as a critical chiral building block in the synthesis of peptidomimetics and complex antibiotics (e.g., vancomycin-type glycopeptides).[1][2]

Molecular Specifications

The following data applies to the free base form. Salts (e.g., hydrochloride) will have higher molecular weights corresponding to the counterion.[2]

| Property | Value | Technical Note |

| Molecular Weight | 223.27 g/mol | Isomeric for both ortho- (2-) and para- (4-) forms.[1][2] |

| Molecular Formula | C₁₂H₁₇NO₃ | |

| IUPAC Name | tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate | "2-hydroxyphenyl" denotes the ortho isomer.[1][2][3] |

| CAS Number | Varies by stereochemistry | (R)-isomer: 501692-32-6 (refers to 4-OH analog often used as proxy in searches; specific 2-OH CAS is rare in public catalogs but chemically distinct).[1][2] |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert gas.[2] |

| Solubility | Soluble in MeOH, DCM, EtOAc | Limited solubility in water; hydrolyzes in aqueous acids.[1][2] |

| pKa (approx) | Esterification lowers the pKa of the amine compared to the free amino acid. |

ngcontent-ng-c747876706="" class="ng-star-inserted">Critical Distinction: While 4-hydroxyphenylglycine (the para isomer) is the side chain for antibiotics like Cefadroxil, the 2-hydroxyphenylglycine (ortho isomer) is structurally distinct, often featuring in oxidative cross-linking within glycopeptide antibiotics.[1] Ensure the correct isomer is selected for your specific synthetic target.[2]

Synthetic Methodology

The synthesis of the tert-butyl ester is challenging due to the steric hindrance of the tert-butyl group and the sensitivity of the phenol and amine functionalities.[1][2] Two primary routes are validated for high-purity production.[2]

Route A: Perchloric Acid-Catalyzed Transesterification

This method is preferred for laboratory-scale synthesis due to mild conditions and high yield, avoiding the use of gaseous isobutylene.[1][2]

-

Reagents: 2-Hydroxyphenylglycine, tert-Butyl Acetate, Perchloric Acid (HClO₄).[1][2]

-

Mechanism: Acid-catalyzed equilibrium shift using tert-butyl acetate as both solvent and reagent.[2]

Protocol:

-

Suspension: Suspend 2-hydroxyphenylglycine (1.0 eq) in tert-butyl acetate (excess, ~20 eq).

-

Catalysis: Cautiously add 70% HClO₄ (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature (20–25°C) for 12–24 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH).[2]

-

Workup:

-

Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo. Recrystallize from Et₂O/Hexane.[2]

Route B: Isobutylene Addition (Industrial Standard)

Preferred for large-scale batches where cost-efficiency is paramount.[2]

-

Reagents: 2-Hydroxyphenylglycine, Isobutylene (gas), H₂SO₄ (conc), Dioxane.[1][2]

-

Conditions: Sealed pressure vessel, 25°C, 24–48 hours.

Synthesis Workflow Diagram

Figure 1: Optimized transesterification workflow for tert-butyl ester synthesis.

Applications in Drug Development[1][10][11]

Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl ester serves as a C-terminal protecting group .[2] Its primary utility lies in its orthogonality :[2]

-

Base Stability: Stable to piperidine (used for Fmoc removal).[2]

-

Hydrogenolysis Stability: Stable to Pd/C + H₂ (unlike benzyl esters).[2]

-

Acid Lability: Cleaved by TFA (Trifluoroacetic acid) to yield the free acid.[2]

This orthogonality allows for the synthesis of side-chain modified peptides where the C-terminus must remain protected until the final global deprotection step.[2]

Chiral Resolution & Auxiliaries

Enantiopure 2-hydroxyphenylglycine tert-butyl ester is used to resolve racemic carboxylic acids via diastereomeric salt formation.[2] The bulky tert-butyl group enhances the structural rigidity, improving the separation factors in chiral HPLC or crystallization.[1][2]

Protection Strategy Logic

Figure 2: Orthogonal protection strategy utilizing the acid-labile tert-butyl ester.[1][2]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized ester, the following analytical parameters must be met.

Mass Spectrometry (ESI-MS)[1][2]

-

Expected Ion:

.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Fragment Pattern: Loss of the tert-butyl group (–56 Da, isobutylene) is a characteristic fragmentation pathway, resulting in a peak at ~168 m/z (free amino acid).[1][2]

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃ or DMSO-d₆.[2]

-

Key Signals:

-

ppm (Singlet, 9H): tert-Butyl group.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

ppm (Singlet, 1H):ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

ppm (Multiplet, 4H): Aromatic protons (distinct pattern for ortho-substitution vs para).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

Storage & Stability[1][2]

References

-

Roeske, R. W. (1963).[2] "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry, 28(5), 1251–1253.[1][2]

-

Anderson, G. W., & Callahan, F. M. (1960).[1][2] "Tertiary Butyl Esters of Amino Acids and Peptides and Their Use in Peptide Synthesis." Journal of the American Chemical Society, 82(13), 3359–3363.[1][2]

-

Sigma-Aldrich. "Glycine tert-butyl ester hydrochloride Product Specification." Merck KGaA.[2] [2]

-

PubChem. "R-4-Hydroxyphenylglycine tert-butyl ester Compound Summary."[2][5] National Library of Medicine.[2] [2]

Sources

- 1. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Shop | Chemrio [chemrio.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. R-4-Hydroxyphenylglycine tert. Butyl ester | C12H17NO3 | CID 69432907 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Handling of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate

The following technical guide details the physical properties, synthesis, and handling of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate .

Executive Summary

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate is a specialized amino acid ester derivative, functioning primarily as a chiral building block in the synthesis of complex peptides, peptoids, and pharmaceutical intermediates. Structurally, it is the tert-butyl ester of 2-hydroxyphenylglycine (also known as o-hydroxyphenylglycine).

Unlike its para-isomer (used in antibiotics like Amoxicillin), the ortho-isomer offers unique steric and electronic properties due to the proximity of the phenolic hydroxyl group to the amino-center, facilitating intramolecular hydrogen bonding and specific chelation potentials.

Key Identifier:

-

Systematic Name: tert-Butyl 2-amino-2-(2-hydroxyphenyl)acetate[1]

-

Synonyms: 2-Hydroxyphenylglycine tert-butyl ester; o-Hydroxyphenylglycine t-butyl ester.

-

Molecular Formula:

-

Molecular Weight: 223.27 g/mol

Physicochemical Properties

Note: Direct experimental constants for this specific ester are rare in open literature. The data below synthesizes calculated values and properties of close structural analogues (e.g., tert-butyl phenylglycinate).

Solid-State & General Properties

| Property | Value / Description | Confidence Level |

| Appearance (Free Base) | Viscous colorless to pale yellow oil or low-melting solid. | High (Analogous) |

| Appearance (HCl Salt) | White to off-white crystalline powder. | High (Standard) |

| Molecular Weight | 223.27 g/mol | Exact |

| Melting Point (HCl Salt) | Expected range: 145–160 °C (Decomposition likely). | Estimated |

| Boiling Point | ~330–350 °C at 760 mmHg (Predicted). | Calculated |

| Flash Point | >110 °C | Predicted |

| Chirality | Exists as (R)- and (S)- enantiomers; often synthesized as racemate (DL) unless using chiral resolution. | Fact |

Solution & Electronic Properties

| Property | Value / Description | Context |

| Solubility (Organic) | High solubility in DCM, Ethyl Acetate, Methanol, DMSO. | Lipophilic ester |

| Solubility (Water) | Low (Free base); Moderate (HCl salt). | Hydrophobic t-butyl group |

| pKa (Amine) | ~7.2 – 7.8 | Lower than aliphatic amines due to benzylic position |

| pKa (Phenol) | ~9.8 – 10.2 | Typical phenolic range |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic |

| H-Bond Donors | 2 (Amine NH, Phenol OH) | |

| H-Bond Acceptors | 4 (Amine N, Phenol O, Ester O, Carbonyl O) |

Stability Profile

-

Hydrolysis: The tert-butyl ester is resistant to basic hydrolysis (saponification) compared to methyl/ethyl esters but is highly acid-labile . It cleaves readily in Trifluoroacetic acid (TFA) or HCl/Dioxane to yield the free amino acid.

-

Oxidation: The phenolic ring is susceptible to oxidation; the compound may darken upon exposure to air/light over time (quinone formation).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Synthesis & Production Protocol

The most robust method for synthesizing this compound without affecting the sensitive phenol or racemizing the center is Acid-Catalyzed Transesterification .

Reaction Logic

Direct esterification with tert-butanol is slow. Using tert-butyl acetate as both solvent and reagent, driven by Perchloric Acid (

Workflow Diagram

Figure 1: Acid-catalyzed transesterification workflow for tert-butyl ester synthesis.

Step-by-Step Protocol

-

Suspension: Suspend 10 mmol of 2-hydroxyphenylglycine in 50 mL of tert-butyl acetate .

-

Catalysis: Add 1.5 equivalents of 70% Perchloric Acid (

) dropwise at 0°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. The solid starting material will dissolve as the ester forms.

-

Quench: Cool to 0°C and carefully add 10%

or -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Note: The phenol may partially ionize at high pH; keep pH < 10 to avoid losing product to the aqueous phase.

-

-

Purification: Dry organic phase over

, filter, and concentrate in vacuo. -

Result: The product is obtained as a viscous oil. For long-term storage, convert to HCl salt by bubbling HCl gas through an ethereal solution.

Analytical Characterization

To validate the identity of the compound, use the following spectral markers.

Proton NMR ( -NMR, 400 MHz, )

- 1.45 ppm (s, 9H): tert-Butyl group (Characteristic singlet).

-

4.8–5.1 ppm (s, 1H):

- 6.7–7.3 ppm (m, 4H): Aromatic protons (Ortho-substituted pattern).

- 5.0–6.0 ppm (br): Amine/Phenol exchangeable protons.

Mass Spectrometry (ESI-MS)

-

Target Ion

: 224.28 m/z. -

Fragment Ion

: ~168.1 m/z (Loss of tert-butyl group).

Applications in Drug Development

This compound serves as a critical chiral synthon in two main areas:

-

Peptidomimetics: The bulky tert-butyl group prevents diketopiperazine formation during peptide coupling, while the ortho-hydroxyl group allows for post-synthetic modification (e.g., cyclization to benzofurans).

-

Resolution Agents: Derivatives of phenylglycine are often used to resolve racemic mixtures of other chiral acids.

Protection/Deprotection Logic

Figure 2: Orthogonal stability profile of the tert-butyl ester group.

References

-

Synthesis of tert-butyl esters from amino acids

- Methodology: "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids...". Royal Society of Chemistry.

-

Properties of Phenylglycine Derivatives (Analogous Data)

- PubChem Entry for tert-butyl 2-amino-2-phenylacet

-

Parent Acid Characterization (2-Hydroxyphenylglycine)

Sources

- 1. SciSupplies [scisupplies.eu]

- 2. CN115612699B - Copolymer membranes and their enzymatic self-assembly synthesis methods at air-liquid interfaces and their applications - Google Patents [patents.google.com]

- 3. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

Technical Deep Dive: Comparative Analysis of Phenylglycine and 2-Hydroxyphenylglycine Esters

Executive Summary

This guide provides a technical analysis of the structural, kinetic, and synthetic divergences between Phenylglycine (PG) and 2-Hydroxyphenylglycine (2-HPG) esters.[1] While Phenylglycine is a ubiquitous scaffold in beta-lactam antibiotics (e.g., Ampicillin), 2-Hydroxyphenylglycine represents a sterically congested, electronically distinct "ortho-substituted" variant often utilized in specific NMDA receptor ligands and specialized peptidomimetics.[1]

The core difference lies in the Ortho Effect : the hydroxyl group at the 2-position in 2-HPG introduces significant steric hindrance and intramolecular hydrogen bonding that retards enzymatic hydrolysis, alters racemization kinetics, and necessitates modified synthetic protocols compared to the freely rotating phenyl ring of PG.[1]

Structural & Electronic Determinants[1][2][3]

The functional divergence between PG and 2-HPG esters is dictated by two molecular phenomena: Benzylic Acidity and Conformational Locking .

The Ortho-Effect and Conformational Locking[1]

-

Phenylglycine (PG) Esters: The phenyl ring rotates freely relative to the

-carbon. This flexibility allows PG esters to easily fit into the active sites of standard hydrolases (e.g., CAL-B, Penicillin G Acylase) for kinetic resolution. -

2-Hydroxyphenylglycine (2-HPG) Esters: The hydroxyl group at the ortho (2) position creates a "locked" conformation.

-

Steric Clash: The 2-OH group physically blocks the approach of nucleophiles to the carbonyl carbon from specific angles.[1]

-

Intramolecular H-Bonding: The 2-OH acts as a hydrogen bond donor to the

-amino group or the ester carbonyl oxygen.[1] This reduces the basicity of the amine and stabilizes the ground state, making the ester bond less electrophilic and more resistant to hydrolysis.

-

Benzylic Acidity and Racemization

Both compounds are prone to racemization due to the acidity of the benzylic proton (

-

PG Esters: The benzylic proton is highly acidic (

in DMSO) because the resulting carbanion is stabilized by resonance with the phenyl ring. Racemization occurs rapidly under mild basic conditions. -

2-HPG Esters: The 2-OH group exerts competing effects.[1]

-

Resonance Effect (+M): Destabilizes the carbanion (electron donation into an electron-rich system).

-

Net Result: 2-HPG esters generally racemize slower than PG esters primarily due to steric hindrance preventing the base from abstracting the proton, despite the electronic activation.[1]

Visualization: Structural Divergence & Racemization

Caption: Comparative racemization pathways. Note the high energy barrier for 2-HPG due to steric locking (Ortho Effect).[1]

Synthetic Pathways & Enzymatic Resolution

Chemical Synthesis (Esterification)

While PG esters are synthesized rapidly using standard Thionyl Chloride/Methanol protocols, 2-HPG esters require modified conditions to overcome steric hindrance.

| Parameter | Phenylglycine (PG) Ester | 2-Hydroxyphenylglycine (2-HPG) Ester |

| Reagent | ||

| Temperature | Reflux ( | |

| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |

| Workup | Simple evaporation & crystallization | Requires neutralization & extraction (Phenol acidity) |

| Yield | High (>90%) | Moderate (60-75%) due to steric hindrance |

Enzymatic Resolution (The Critical Bottleneck)

This is the most significant practical difference.

-

PG Esters: Excellent substrates for Candida antarctica Lipase B (CAL-B) . The enzyme accepts the phenyl ring into its large hydrophobic pocket, allowing for efficient Kinetic Resolution (KR) or Dynamic Kinetic Resolution (DKR).

-

2-HPG Esters: Poor substrates for wild-type lipases. The ortho-hydroxyl group clashes with the amino acid residues at the entrance of the enzyme's active site.[1]

-

Solution: Resolution of 2-HPG often requires Penicillin G Acylase (PGA) or evolved esterase mutants specifically designed to accommodate ortho-substituents.

-

Experimental Protocols

Protocol A: Chemical Synthesis of 2-Hydroxyphenylglycine Methyl Ester

Note: This protocol uses reflux to overcome the ortho-effect, unlike the room-temperature protocol for PG.[1]

Materials:

-

2-Hydroxyphenylglycine (10 mmol)[1]

-

Thionyl Chloride (

, 15 mmol)[1] -

Anhydrous Methanol (50 mL)

-

Equipment: Reflux condenser,

atmosphere.

Step-by-Step:

-

Slurry Formation: Suspend 2-Hydroxyphenylglycine in anhydrous methanol at

under nitrogen. -

Activation: Add

dropwise over 30 minutes. Caution: Exothermic.[1] -

Reflux: Heat the mixture to reflux (

) for 18 hours. (For PG, stirring at RT is sufficient). -

Monitoring: Monitor via TLC (Mobile phase: BuOH/AcOH/H2O 4:1:1). Look for the disappearance of the amino acid spot (

) and appearance of the ester ( -

Isolation: Concentrate in vacuo to remove MeOH/HCl.

-

Neutralization: Redissolve residue in minimal water. Carefully adjust pH to 7.5 with saturated

. Critical: Do not exceed pH 8.5, as the phenolic proton ( -

Extraction: Extract immediately with Ethyl Acetate (3x). Dry over

and evaporate.

Protocol B: Dynamic Kinetic Resolution (DKR) Assessment

Use this protocol to test if a specific lipase can handle the 2-HPG steric bulk.[1]

Workflow Diagram:

Caption: DKR Cycle. For 2-HPG, the "Enzyme Hydrolysis" step is the rate-limiting bottleneck.[1]

Methodology:

-

Substrate Preparation: Dissolve 1 mmol of racemic ester in Toluene (5 mL).

-

Additives: Add 0.5 eq of Triethylamine (base catalyst for racemization).

-

Enzyme Addition: Add 50 mg of Immobilized Lipase (e.g., Novozym 435).

-

Incubation: Shake at

for 24 hours. -

Analysis: Filter enzyme. Analyze supernatant via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

-

Expected Result for PG: >95% ee, >90% conversion.

-

Expected Result for 2-HPG: <10% conversion (indicates steric rejection by enzyme).

-

References

-

Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. Link

-

Al Toma, R. S., et al. (2015).[4] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32, 1207-1235.[1] Link

-

Pàmies, O., & Bäckvall, J. E. (2002).

-hydroxy esters. The Journal of Organic Chemistry, 67(4), 1261-1265. Link -

Wegman, M. A., et al. (2001). Penicillin G acylase catalysed resolution of phenylglycine derivatives in organic solvents.[5] Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 249-253.[1] Link

-

Maheshwari, K. K., et al. (2004).[6] Racemization of optically active 2-substituted phenyl glycine esters. U.S. Patent No.[6][7] 6,812,363.[6] Link

Sources

- 1. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]

- 2. byjus.com [byjus.com]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Racemization of optically active 2-substituted Phenylglycinestern [academia.edu]

- 7. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Peptide Coupling Using Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate in peptide synthesis. The unique structural features of this amino acid derivative, particularly the ortho-hydroxyl group, offer distinct advantages in forming active esters that lead to efficient peptide couplings with minimal side reactions. This guide will delve into the mechanistic underpinnings of its utility, provide detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS), and present data to support its efficacy.

Introduction: The Challenge of Efficient and Racemization-Free Peptide Coupling

The synthesis of peptides, whether for basic research or therapeutic development, hinges on the efficient and reliable formation of amide bonds between amino acids.[1] A primary challenge in this process is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2] This activation, while necessary, can also lead to undesirable side reactions, most notably racemization of the chiral center of the activated amino acid.[2][3] Racemization, the loss of stereochemical integrity, can have profound consequences on the biological activity and therapeutic efficacy of the final peptide.

Over the years, a variety of coupling reagents and additives have been developed to enhance coupling efficiency and suppress racemization.[3][4] Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective activators but can lead to racemization if not used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][4] The development of uronium/aminium and phosphonium salt-based coupling reagents such as HBTU, HATU, and PyBOP has further improved the landscape of peptide synthesis.[3][4][5]

This application note focuses on a specialized amino acid derivative, tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate, and its role in generating highly reactive "Hot-OAt" active esters for efficient and low-racemization peptide coupling.

Mechanistic Insights: The Advantage of the Ortho-Hydroxyl Group

The key to the enhanced performance of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate lies in the neighboring group participation of the ortho-hydroxyl group on the phenyl ring. When this amino acid derivative is used to form an active ester, the hydroxyl group can act as an intramolecular catalyst, facilitating the subsequent aminolysis step.

Formation of the "Hot-OAt" Active Ester

The term "Hot-OAt" refers to the highly reactive active ester formed from tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate. This is conceptually similar to the well-established HOAt-based coupling reagents like HATU, which generate OAt active esters.[5][6][7][8] These esters are more reactive than their HOBt counterparts due to the lower pKa of HOAt, making the OAt moiety a better leaving group.[5] Furthermore, the pyridine nitrogen in HOAt provides anchimeric assistance during the coupling reaction.[5]

The ortho-hydroxyl group in tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate provides an additional layer of intramolecular assistance, further enhancing the reactivity of the active ester.

Proposed Mechanism of Action

The proposed mechanism for the enhanced reactivity involves the formation of a transient six-membered ring intermediate during the aminolysis step. This intramolecular hydrogen bonding between the ortho-hydroxyl group and the incoming amine nucleophile or the carbonyl oxygen of the ester effectively lowers the activation energy of the transition state, leading to faster and more efficient coupling.

Figure 2: Experimental workflow for a single coupling cycle using the "Hot-OAt" method.

Quantitative Data and Comparison

The efficacy of the "Hot-OAt" method can be evaluated by comparing coupling yields and racemization levels with standard coupling protocols.

| Coupling Method | Typical Coupling Time | Relative Yield | Racemization Level |

| DIC/HOBt | 60-120 min | Good | Low |

| HBTU/DIPEA | 30-60 min | Excellent | Low |

| HATU/DIPEA | 15-45 min | Excellent | Very Low |

| "Hot-OAt"/DIC/DIPEA | 20-50 min | Excellent | Very Low |

Table 1: Comparison of common peptide coupling methods. The "Hot-OAt" method offers comparable or superior performance to HATU, a gold standard in peptide synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process controls.

-

Kaiser Test: This qualitative test provides a reliable and immediate assessment of coupling completion. A negative result ensures that the subsequent deprotection step is not performed on an unreacted amine, which would lead to a deletion sequence in the final peptide.

-

UV-Vis Monitoring of Fmoc-Deprotection: The Fmoc group has a characteristic UV absorbance, which can be used to quantify the efficiency of both the deprotection and the preceding coupling step. [9]Consistent deprotection profiles from one cycle to the next indicate successful and complete couplings.

-

LC-MS Analysis of Crude Peptide: After cleavage from the resin, the crude peptide should be analyzed by liquid chromatography-mass spectrometry (LC-MS). The presence of a major peak corresponding to the desired mass and the absence of significant deletion or modification byproducts provides the ultimate validation of the synthesis protocol.

Potential Side Reactions and Mitigation Strategies

While the "Hot-OAt" method is highly efficient, it is important to be aware of potential side reactions inherent to peptide synthesis.

-

Racemization: Although significantly suppressed, racemization can still occur, particularly with sterically hindered amino acids or during long coupling times. [2]It is advisable to use the minimum effective coupling time, as determined by the Kaiser test.

-

Guanidinylation: This side reaction is more commonly associated with uronium/aminium-based reagents like HBTU and HATU, where the free amine can attack the guanidinium carbon of the coupling reagent. [10]The use of a carbodiimide like DIC for activation in the "Hot-OAt" method circumvents this specific side reaction.

-

Aspartimide Formation: During the synthesis of peptides containing aspartic acid, intramolecular cyclization to form a five-membered aspartimide ring can occur, especially under basic conditions. This can be minimized by using appropriate side-chain protecting groups for Asp, such as esters that are less prone to this side reaction.

Conclusion

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate represents a valuable tool in the peptide chemist's arsenal. The "Hot-OAt" active esters generated from this derivative offer a highly efficient and low-racemization pathway for peptide bond formation. The protocols outlined in this application note provide a robust framework for its successful implementation in SPPS. By understanding the underlying mechanism and employing the recommended in-process controls, researchers can leverage this technology to synthesize complex peptides with high purity and yield.

References

- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- MilliporeSigma. Peptide Coupling Reagents Guide.

- National Institutes of Health. Epimerisation in Peptide Synthesis.

- The Role of HOBt and HBTU in Peptide Coupling Reactions.

- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- (2021, February 23). Emerging Trends in Solid State Phase Peptide Synthesis. Blog.

- ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.

- Common Organic Chemistry. Amine to Amide Mechanism - HATU.

- ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)....

- Benchchem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

- Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- ResearchGate. Methods and protocols of modern solid phase peptide synthesis.

- Thermo Fisher Scientific. Peptide Design: Principles & Methods.

- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.

Sources

- 1. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. biovera.com.au [biovera.com.au]

- 10. benchchem.com [benchchem.com]

Tert-butyl protection of 2-hydroxyphenylglycine

Application Note: Strategic Tert-Butyl Protection of 2-Hydroxyphenylglycine (2-HPG)

Abstract

2-Hydroxyphenylglycine (2-HPG) is a non-proteinogenic amino acid critical to the pharmacophore of glycopeptide antibiotics like Vancomycin and Ramoplanin. Its incorporation into peptide backbones presents a dual challenge: the high susceptibility of the benzylic

-

C-Terminal Protection: Synthesis of H-L-Hpg-OtBu (tert-butyl ester) for solution-phase segment condensation.

-

Side-Chain Protection: Synthesis of Fmoc-L-Hpg(OtBu)-OH (tert-butyl ether) for Solid-Phase Peptide Synthesis (SPPS).

Introduction & Strategic Considerations

The steric bulk and electronic properties of the tert-butyl group make it an ideal orthogonal protector for 2-HPG. However, the phenylglycine scaffold is uniquely sensitive. The electron-withdrawing nature of the phenyl ring increases the acidity of the

Key Mechanistic Constraints:

-

Avoid Strong Bases: Standard basic esterification (e.g., alkyl halides with base) will racemize 2-HPG. Acid-catalyzed pathways are mandatory.

-

Regioselectivity: Simultaneous protection of the amine, carboxyl, and phenol requires a carefully staged orthogonal strategy.

-

Stability: The tert-butyl ether (phenol protection) is stable to piperidine (Fmoc removal) but cleaved by TFA, matching standard SPPS protocols.

Workflow Visualization

The following diagram illustrates the divergent pathways for C-terminal vs. Side-chain protection, highlighting the critical decision points to maintain chirality.

Figure 1: Divergent synthetic pathways for tert-butyl protection of 2-HPG. Route A prioritizes C-terminal esterification for convergent synthesis. Route B generates the side-chain protected building block for SPPS.

Protocol A: Synthesis of H-L-Hpg-OtBu (C-Terminal Ester)

This protocol utilizes tert-butyl acetate with perchloric acid catalysis. This method is superior to isobutylene for the free amino acid as it avoids the solubility issues and high-pressure equipment associated with isobutylene gas, while maintaining strict acidic conditions to prevent racemization.

Reagents:

-

L-2-Hydroxyphenylglycine (1.0 eq)

-

tert-Butyl Acetate (solvent/reagent, excess)[1]

-

Perchloric Acid (70% aqueous, 1.1 eq)

-

Ethyl Acetate (EtOAc) & Water (for workup)[2]

Step-by-Step Procedure:

-

Suspension: In a flame-dried round-bottom flask, suspend L-2-HPG (10.0 g, 59.8 mmol) in tert-butyl acetate (150 mL) .

-

Catalyst Addition: Cool the mixture to 0°C. Add perchloric acid (70%, 6.0 mL) dropwise over 15 minutes. Caution: Perchloric acid is a strong oxidant; ensure organic material is minimal at the addition point and temperature is controlled.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 18–24 hours. The solid starting material will gradually dissolve as the ester forms.

-

Quench & Neutralization:

-

Cool the reaction mixture back to 0°C.

-

Slowly add 0.5 N NaOH or saturated NaHCO3 to adjust the pH to ~9.0. Critical: Do this rapidly in the cold to minimize the time the free amine ester spends in a basic environment, which causes racemization.

-

-

Extraction: Immediately extract with EtOAc (3 x 100 mL) . Combine organic layers and wash with brine.

-

Drying: Dry over anhydrous Na2SO4 and concentrate under reduced pressure (keep bath < 35°C).

-

Purification: Recrystallize from EtOAc/Hexanes or convert to the HCl salt (H-L-Hpg-OtBu·HCl) by adding 4M HCl in dioxane for long-term storage.

Data Specifications:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 75% - 85% | Dependent on moisture control. |

| Enantiomeric Excess (ee) | > 99.0% | Determine via Chiral HPLC (Crownpak CR(+) column). |

| Appearance | White crystalline solid | HCl salt is hygroscopic. |

Protocol B: Synthesis of Fmoc-L-Hpg(OtBu)-OH (SPPS Building Block)

For SPPS, the phenol must be protected as a tert-butyl ether to prevent O-acylation during peptide coupling. This route starts with Fmoc-protection, followed by mild tert-butylation.[3]

Reagents:

-

Fmoc-L-Hpg-OH (1.0 eq)

-

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.5 eq)

-

Boron Trifluoride Etherate (BF3[4]·OEt2) (0.1 eq)

-

Dichloromethane (DCM) / Cyclohexane (2:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve Fmoc-L-Hpg-OH (5.0 g, 12.8 mmol) in dry DCM/Cyclohexane (60 mL, 2:1) . The cyclohexane helps solubilize the intermediate and moderates the polarity.

-

Reagent Addition: Add TBTA (7.0 g, 32.0 mmol) . Stir at ambient temperature under nitrogen.

-

Catalysis: Add BF3·OEt2 (160 µL) dropwise.

-

Note: TBTA is a mild reagent that installs the tert-butyl group on the phenol (and potentially the carboxyl). The Lewis acid catalyst is gentle enough to preserve the Fmoc group.

-

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The reaction typically completes in 4–6 hours.

-

Hydrolysis (If Carboxyl Esterifies): If the carboxyl group also forms the tert-butyl ester (forming Fmoc-Hpg(OtBu)-OtBu), a selective cleavage is required.

-

Correction: TBTA primarily targets the carboxyl first, then the phenol. To specifically target the phenol while leaving the carboxyl free is chemically difficult in one step.

-

Alternative Strategy: The industrial standard involves Global Protection followed by Selective Hydrolysis .

-

Refined Step 5: Treat the crude diester (Fmoc-Hpg(OtBu)-OtBu) with a mixture of TFA/DCM (5:95) at 0°C for 30 minutes. The tert-butyl ester (carboxyl) is significantly more acid-labile than the phenolic tert-butyl ether. Monitor closely to stop the reaction when the mono-acid (Fmoc-Hpg(OtBu)-OH) is the major product.

-

-

Workup: Wash the organic layer with 5% citric acid, then water, then brine. Dry over MgSO4.

-

Purification: Flash chromatography (SiO2, DCM -> 5% MeOH/DCM).

Data Specifications:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 60% - 70% | Lower yield due to selective hydrolysis step. |

| Purity | > 98% (HPLC) | Critical to remove unreacted phenol. |

| Mass Spec (ESI) | [M+H]+ calc. ~446.2 | Confirms mono-tBu protection. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Link

-

Williams, R. M., et al. (1998). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 98(4), 1415-1476. (Context on racemization of phenylglycines). Link

-

Armstrong, A., et al. (2005). "Tert-Butyl 2,2,2-Trichloroacetimidate."[1][4] Encyclopedia of Reagents for Organic Synthesis. (Reagent data for TBTA). Link

-

Boger, D. L., et al. (1999). "Total Synthesis of Vancomycin." Journal of the American Chemical Society, 121(43), 10004-10011. (Demonstrates use of protected Hpg in complex synthesis). Link

Sources

Application Note: Precision Synthesis of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis and handling of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate . This intermediate is critical in the development of peptidomimetics and conformationally restricted analogs due to the intramolecular hydrogen bonding potential of the 2-hydroxy group.

Executive Summary

The synthesis of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate (referred to herein as 2-HPG-OtBu ) presents a unique chemoselective challenge: introducing an acid-labile tert-butyl ester protecting group in the presence of an unprotected phenol and a free primary amine. Standard acid-catalyzed esterifications (e.g., Fischer esterification) often fail due to the steric bulk of the tert-butyl group and the sensitivity of the phenol to oxidation or alkylation.

This guide details a Convergent Petasis-Transesterification Protocol . This two-step workflow utilizes the multicomponent Petasis reaction to construct the carbon skeleton under mild conditions, followed by a perchloric acid-catalyzed transesterification that avoids the use of hazardous isobutylene gas.

Key Chemical Attributes

| Property | Specification |

| Systematic Name | tert-Butyl 2-amino-2-(2-hydroxyphenyl)acetate |

| Core Scaffold | Arylglycine (Non-proteinogenic) |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Key Functionality | Acid-labile ester, Phenolic -OH (H-bond donor), Primary Amine |

Synthetic Strategy & Mechanism

The synthesis is designed to maximize atom economy and avoid harsh hydrolysis steps associated with Strecker syntheses.

-

Step 1: Petasis Borono-Mannich Reaction: A three-component coupling of 2-hydroxyphenylboronic acid, glyoxylic acid, and ammonia. The 2-hydroxyl group on the boronic acid accelerates the reaction via neighboring group participation, stabilizing the "ate" complex intermediate.

-

Step 2: Transesterification: Direct esterification of the zwitterionic amino acid using tert-butyl acetate as both solvent and reagent, catalyzed by perchloric acid (

). This method is thermodynamically driven by the removal of acetic acid.

Reaction Pathway Visualization

Caption: Logical flow of the Petasis-Transesterification sequence. The aryl migration is the stereodefining step in the Petasis reaction.

Detailed Experimental Protocols

Reagent Requirements

-

2-Hydroxyphenylboronic acid: >97% purity (Boron-free impurities can inhibit crystallization).

-

Glyoxylic acid monohydrate: Store at 4°C; hygroscopic.

-

tert-Butyl Acetate: Anhydrous grade preferred.

-

Perchloric Acid (70%): SAFETY WARNING: Strong oxidizer. Handle in a fume hood; avoid contact with organic materials like wood or paper.

Protocol 1: Synthesis of 2-Hydroxyphenylglycine (Petasis Reaction)

This step establishes the C-C bond and the primary amine.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Dissolution: Add Glyoxylic acid monohydrate (10.0 mmol, 0.92 g) and 2-Hydroxyphenylboronic acid (10.0 mmol, 1.38 g) to Ethanol (30 mL). Stir until fully dissolved.

-

Amine Addition: Add Ammonium hydroxide (25% aq., 12.0 mmol, 1.9 mL) dropwise. The solution may turn slightly yellow.

-

Note: A slight excess of ammonia ensures full conversion of the aldehyde to the imine.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) for 24 hours.

-

Mechanistic Insight: Heating is generally not required for electron-rich boronic acids like the 2-hydroxy derivative. High heat (>50°C) may promote protodeboronation (side reaction).

-

-

Workup:

Protocol 2: Chemoselective tert-Butyl Esterification

This protocol uses tert-butyl acetate as a mild tert-butyl donor, avoiding the polymerization risks of isobutylene gas.

-

Setup: Flame-dry a 100 mL round-bottom flask under nitrogen.

-

Suspension: Suspend the 2-Hydroxyphenylglycine (5.0 mmol, 0.84 g) from Step 1 in tert-Butyl Acetate (25 mL).

-

Note: The amino acid will not dissolve initially.

-

-

Catalyst Addition: CAREFULLY add Perchloric Acid (70%) (7.5 mmol, ~0.65 mL) dropwise via a glass syringe.

-

Safety: Do not use plastic syringes with concentrated perchloric acid.

-

-

Reaction: Stir at Room Temperature for 24-48 hours.

-

Observation: The solid will gradually dissolve as the ester forms, resulting in a clear homogeneous solution.

-

-

Quenching & Extraction:

-

Cool the reaction to 0°C.

-

Slowly add 0.5 M NaOH or saturated NaHCO₃ to adjust pH to ~8-9. Do not exceed pH 10 to avoid phenol deprotonation/oxidation.

-

Extract immediately with Ethyl Acetate (3 x 30 mL).

-

-

Purification:

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ .

-

Concentrate in vacuo at <35°C.

-

Result: The product is typically obtained as a thick oil or low-melting solid. If purity is <95%, purify via flash chromatography (SiO₂, Hexane/EtOAc 3:1 + 1% Triethylamine).

-

Quality Control & Validation

Analytical Parameters

| Technique | Expected Signal / Criteria |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H) : tert-Butyl group.δ 4.8-5.0 (s, 1H) : |

| HPLC | Column: C18 Reverse Phase.Mobile Phase: Water/Acetonitrile (+0.1% TFA).Retention time will shift significantly later than the free amino acid due to the lipophilic t-Bu group. |

| Mass Spec (ESI) | [M+H]⁺ = 224.13 . Look for fragment [M - tBu + H]⁺ = 168.06 (loss of isobutylene). |

Troubleshooting Guide

-

Issue: Low Yield in Step 1.

-

Cause: Incomplete imine formation.

-

Fix: Use Hexafluoroisopropanol (HFIP) as a co-solvent (10% v/v) to accelerate the Petasis reaction via hydrogen bonding activation.

-

-

Issue: Ester Hydrolysis during Workup.

-

Cause: Acidic aqueous workup or excessive heat.

-

Fix: Keep all workup solutions cold (0°C). Ensure pH is neutralized rapidly before extraction.

-

-

Issue: Product Instability.

-

Cause: Free amine attacking the ester (diketopiperazine formation) is slow but possible.

-

Fix: Store as the Hydrochloride salt . Dissolve the oil in Et₂O and add 1M HCl in Et₂O to precipitate the stable salt.

-

References

-

Petasis Reaction Fundamentals

-

Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

-

-

Arylglycine Synthesis

-

tert-Butyl Esterification Protocol

-

Handling of Phenolic Amino Acids

-

Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. Link

-

Sources

- 1. US3994954A - Process for preparing substituted glycines - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Frontiers | Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of tert-Butyl 2-amino-2-(2-hydroxyphenyl)acetate Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate presents a "perfect storm" of synthetic challenges: the steric bulk of the tert-butyl group, the acid-lability of the resulting ester, and the nucleophilic/oxidative sensitivity of the ortho-phenol moiety.

Standard Fischer esterification (alcohol + acid) fails here due to the instability of tert-butanol in strong acid and the tendency of arylglycines to decarboxylate or racemize under harsh thermal conditions. This guide prioritizes transesterification and isobutylene addition pathways, providing troubleshooting for yield-killing bottlenecks.

Module 1: Strategic Route Selection

User Question: I am currently using standard Fischer esterification with H2SO4 and getting <10% yield. Why is this failing, and what is the correct route?

Technical Insight: Direct Fischer esterification with tert-butanol is thermodynamically unfavorable and kinetically slow due to the steric bulk of the tert-butyl group. Furthermore, heating (2-hydroxyphenyl)glycine in strong acid often leads to degradation.

You must switch to one of the following kinetically controlled methods.

Method A: Transesterification (Recommended)

-

Reagents: tert-Butyl Acetate (t-BuOAc) + Catalyst (HClO4 or Tf2NH).

-

Mechanism: The amino acid acts as a nucleophile attacking the carbonyl of t-BuOAc. The equilibrium is driven by using t-BuOAc as the solvent.

-

Pros: High chemoselectivity; avoids O-alkylation of the phenol.

-

Cons: Perchloric acid (HClO4) is explosive/hazardous; requires careful handling.

Method B: Isobutylene Addition

-

Reagents: Isobutylene gas (condensed) + H2SO4 (cat) + Dioxane/DCM.

-

Mechanism: Acid-catalyzed addition of the carboxylic acid across the alkene.

-

Pros: Can be very high yielding if pressure is maintained.

-

Cons: High Risk of Side Reaction. The ortho-phenol is highly susceptible to O-alkylation under these conditions, forming the tert-butyl ether byproduct.

Module 2: Troubleshooting & Optimization

User Question: My yield is stuck at 40%, and I see a large baseline spot on TLC. How do I improve conversion?

Diagnosis 1: The "Wet Solvent" Trap

-

Root Cause: tert-Butyl esters are extremely susceptible to hydrolysis. Even trace water in the reaction reverses the equilibrium, especially in the Transesterification method.

-

Fix:

-

Use anhydrous tert-butyl acetate (water content <50 ppm).

-

Add a molecular sieve trap to the reaction vessel if running >12 hours.

-

Diagnosis 2: The "Phenol Interference"

-

Root Cause: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the amine or the carboxylate, reducing nucleophilicity. Furthermore, if you are using Isobutylene, you are likely forming the O-tert-butyl ether (check NMR for a second t-butyl singlet around 1.3 ppm).

-

Fix:

-

Switch to Method A (Transesterification) to avoid etherification.

-

If using Method A and conversion is slow, increase the catalyst loading of HClO4 to 1.5 eq (stoichiometric) rather than catalytic, as the amine moiety buffers the acid.

-

Diagnosis 3: Workup Decomposition (Critical)

-

Root Cause: tert-Butyl esters cleave rapidly in acidic aqueous environments. A standard acidic wash (to remove unreacted amine) often hydrolyzes the product.

-

Fix:

-

Quench Cold: Pour the reaction mixture into ice-cold saturated NaHCO3.

-

pH Discipline: Maintain pH > 7.5 during all extraction steps. Never wash the organic layer with 1M HCl.

-

Module 3: Advanced Protocols

User Question: Perchloric acid is too dangerous for our scale-up. Is there a modern alternative?

Technical Insight: Yes. The use of Bis(trifluoromethanesulfonyl)imide (Tf2NH) is a superior, modern catalytic approach.

Protocol: Tf2NH-Catalyzed Transesterification

-

Setup: Suspend (2-hydroxyphenyl)glycine (1.0 eq) in tert-butyl acetate (0.1 M concentration).

-

Catalyst: Add Tf2NH (10 mol%).

-

Conditions: Stir at 0°C to Room Temperature for 24–48 hours.

-

Workup: Slowly add to saturated aqueous NaHCO3 at 0°C (Reverse addition). Extract with DCM.

-

Why it works: Tf2NH is a strong Brønsted acid but non-oxidizing and safer than HClO4. It has shown excellent yields for amino acid esters without protecting the amine.

Data Visualization: Method Comparison

| Feature | Method A: HClO4 / t-BuOAc | Method B: Isobutylene / H2SO4 | Method C: Tf2NH / t-BuOAc |

| Primary Mechanism | Transesterification | Addition to Alkene | Transesterification |

| Yield Potential | 60–80% | 50–90% | 80–95% |

| Phenol Safety | High (Low O-alkylation) | Low (High O-alkylation risk) | High |

| Safety Profile | Hazardous (Explosive salts) | Moderate (Pressurized gas) | Excellent (Green chem) |

| Reaction Time | 24–48 h | 12–24 h | 12–24 h |

| Workup Sensitivity | High (Acid removal) | Moderate | Low |

Workflow Logic: Troubleshooting Decision Tree

Caption: Diagnostic logic flow for identifying yield loss in tert-butyl ester synthesis.

References

- Armstrong, A., et al. "A Simple and Efficient Method for the Preparation of tert-Butyl Esters." Tetrahedron Letters, vol. 29, no. 20, 1988, pp. 2483-2486.

-

Ogasa, C., Kayano, K., & Namba, K. "Tf2NH-Catalyzed tert-Butylation of Carboxylic Acids and Alcohols with tert-Butyl Acetate."[1] Synlett, vol. 35, 2024, pp. 235-239.[1] Link (Describes the modern, safer Tf2NH method).

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. 3rd ed., Wiley-Interscience, 1999, pp. 404-408.[1] (Authoritative source on ester stability and deprotection).

- Bodanszky, M., & Bodanszky, A.The Practice of Peptide Synthesis. 2nd ed., Springer-Verlag, 1994. (Handling of sensitive amino acid esters).

Sources

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate degradation products

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Degradation of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate

Executive Summary

This guide addresses the stability profile of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate , a specialized amino acid derivative used as a chiral building block. Due to the ortho-hydroxyl group on the phenyl ring and the acid-labile tert-butyl ester, this molecule exhibits unique degradation pathways distinct from standard phenylglycine derivatives.

This document serves as an autonomous troubleshooting center. It does not merely list instructions but explains the chemical causality of degradation to empower your experimental decision-making.

Part 1: Critical Status Dashboard

| Parameter | Specification / Recommendation | Critical Note |

| Storage Temperature | -20°C (Long-term) | Degradation accelerates >4°C. |

| Moisture Sensitivity | High (Hygroscopic) | Hydrolysis of ester releases isobutylene gas. |

| Light Sensitivity | Moderate | Phenolic moiety is prone to photo-oxidation (yellowing). |

| Solution Stability | < 24 Hours (Room Temp) | Spontaneous lactonization possible in neutral/acidic buffers. |

| Primary Impurity | 3-amino-2-benzofuranone | Formed via intramolecular cyclization. |

Part 2: Troubleshooting & FAQs

Scenario A: "My white powder has turned faint yellow/brown."

Diagnosis: Oxidative Degradation of the Phenol Moiety. The Mechanism: The 2-hydroxyphenyl (salicyl) group is electron-rich. Exposure to atmospheric oxygen, especially in the presence of trace metals or light, leads to the formation of ortho-quinone intermediates and subsequent polymerization into colored melanoidins. Corrective Action:

-

Purification: If color is faint, recrystallize from degassed Ethanol/Hexane.

-

Prevention: Store under Argon/Nitrogen atmosphere. Add trace EDTA to buffers if using in solution to chelate metal catalysts.

Scenario B: "LC-MS shows a new peak with Mass [M-56]."

Diagnosis: Acid-Catalyzed Ester Hydrolysis (Deprotection). The Mechanism: The tert-butyl ester is designed to be acid-labile. However, even trace acidity (from degrading solvents like chloroform or aged ethyl acetate) or atmospheric moisture (carbonic acid) can catalyze the cleavage of the tert-butyl group, releasing isobutylene gas and yielding the free acid: 2-amino-2-(2-hydroxyphenyl)acetic acid . Troubleshooting Steps:

-

Check Solvents: Ensure deuterated chloroform (

) is stored over silver foil or potassium carbonate to neutralize HCl. -

Check Mobile Phase: Avoid leaving the compound in TFA/Formic acid mobile phases for >4 hours before injection.

Scenario C: "I see a peak with Mass [M-74] (Loss of t-BuOH) or unexpected hydrophobicity."

Diagnosis: Intramolecular Lactonization. The Mechanism: Unlike para-hydroxyphenylglycine, the ortho-hydroxyl group is spatially adjacent to the ester carbonyl. Under neutral-to-acidic conditions, the phenolic oxygen can attack the carbonyl carbon, displacing the tert-butoxy group to form a 5-membered lactone ring (3-amino-2-benzofuranone ). Why it matters: This is an irreversible structural change that destroys the amino acid backbone functionality. Prevention: Avoid prolonged storage in solution. Maintain pH < 4 only if immediate deprotection is intended.

Part 3: Deep Dive – Degradation Pathways

The following diagram illustrates the kinetic competition between hydrolysis, lactonization, and oxidation.

Caption: Figure 1.[1] Degradation map showing the critical pathway from Parent Ester to Free Acid and the irreversible collapse into the Lactone species.

Part 4: Validated Analytical Protocols

Protocol 1: HPLC Purity Assessment

Use this method to separate the parent ester from the lactone and free acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity; prevents peak tailing of the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5% -> 60% B (Linear Gradient)

-

15-20 min: 60% -> 95% B (Wash)

-

-

Detection: UV at 210 nm (Amide/Ester backbone) and 280 nm (Phenolic ring).

-

Expected Retention Order:

-

Free Acid: ~2-3 min (Highly polar).

-

Lactone: ~6-8 min (Loss of polar OH/COOH interaction).

-

Parent Ester: ~10-12 min (Bulky t-butyl group increases retention).

-

Protocol 2: Controlled Deprotection (Synthesis)

If your goal is to remove the t-butyl group intentionally without triggering side reactions.

-

Dissolution: Dissolve substrate in Dichloromethane (DCM) (0.1 M).

-

Scavenger: Add Triisopropylsilane (TIPS) (2.5% v/v). Crucial: TIPS scavenges the tert-butyl cation, preventing alkylation of the phenolic ring.

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (1:1 v/v with DCM) at 0°C .

-

Workup: Evaporate volatiles under reduced pressure. Do not heat above 30°C to prevent lactonization of the resulting free acid.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of tert-butyl esters).

-

BenchChem Technical Support. (2025). Stability and Storage of 2-(4-Hydroxyphenyl)-L-glycine-d2: A Technical Guide. (Analogous degradation data for hydroxyphenylglycine derivatives).

-

Marcantoni, E., et al. (2001).[4] Selective Deprotection of tert-Butyl Esters. Journal of Organic Chemistry, 66, 4430-4432.[4] (Mechanisms of ester cleavage).

-

Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl 2-aminoacetate. (Handling and hazard identification for alpha-amino esters).

Sources

Optimizing reaction time for 2-hydroxyphenylglycine tert-butyl ester

Technical Support Ticket #8492: Optimization of Reaction Kinetics for 2-Hydroxyphenylglycine tert-Butyl Ester

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)

Executive Summary

You are encountering kinetic limitations in the esterification of 2-hydroxyphenylglycine (2-HPG) to its tert-butyl ester . This transformation is chemically distinct from standard aliphatic amino acid esterifications due to two critical factors:

-

Benzylic Instability: The

-proton is highly acidic due to the adjacent phenyl ring, making the substrate prone to racemization under prolonged acidic conditions or elevated temperatures. -

Steric/Electronic Drag: The ortho-hydroxyl group creates intramolecular hydrogen bonding and steric hindrance, often stalling the reaction before completion when using legacy protocols (e.g., isobutylene/H₂SO₄).

This guide replaces the traditional "wait-and-see" approach with a kinetically optimized protocol using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalysis, reducing reaction times from >24 hours to <4 hours while preserving chiral integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction using Perchloric Acid (HClO₄) in tert-butyl acetate stalls at ~60% conversion after 24 hours. Adding more acid doesn't help.[1] Why?

A: This is a classic thermodynamic stall characteristic of the "Legacy Method."

-

The Cause: The reaction generates acetic acid as a byproduct. While tert-butyl acetate is the solvent, the accumulation of acetic acid eventually establishes an equilibrium that prevents full conversion. Furthermore, HClO₄ is a strong oxidant; over long periods, it can oxidatively degrade the electron-rich phenol ring of 2-HPG, leading to tar formation that physically encapsulates unreacted starting material.

-

The Fix: Do not add more HClO₄. Instead, switch to a Brønsted Acid Catalyst strategy (see Protocol A below). If you must stick to the legacy method, you need to remove the acetic acid byproduct, which is difficult without distilling (and thus heating/degrading) the mixture.

Q2: I see a significant drop in enantiomeric excess (ee) when I heat the reaction to 50°C to speed it up. Is this avoidable?

A: Heating phenylglycine derivatives is the primary cause of racemization.

-

Mechanism: The phenyl ring stabilizes the planar enol intermediate formed by protonation of the carbonyl. Heat lowers the activation energy for this proton abstraction.

-

Optimization: You must stay at 20–25°C . To optimize time without heat, you must increase the turnover frequency of your catalyst, not the thermal energy of the system. The Tf₂NH catalyst described below operates effectively at

to RT, preserving chirality.

Q3: The reaction mixture turns dark purple/black during the process. Is my product ruined?

A: This indicates phenol oxidation .

-

The Cause: 2-HPG contains an electron-rich phenol. Trace metal contaminants or exposure to air in the presence of strong acids (like H₂SO₄ or HClO₄) generates quinones and polymerization products.

-

The Fix:

-

Degas your solvent (tert-butyl acetate) with Nitrogen/Argon for 15 minutes prior to use.

-

Add a radical scavenger? Generally not recommended as it interferes with acid catalysis. Instead, strictly exclude light and air.

-

Workup: Wash the crude organic layer with a mild reducing agent like 5% Na₂S₂O₃ (sodium thiosulfate) to reduce colored quinones back to phenols.

-

Q4: During workup, my yield vanishes. The aqueous layer is acidic. What happened?

A: You likely triggered acid-catalyzed hydrolysis during the quench.

-

The Trap: tert-Butyl esters are stable to base but extremely labile to acid.[2] If you quench an acidic reaction mixture with water without immediate neutralization, the residual acid hydrolyzes your newly formed ester back to the starting material within minutes.

-

The Protocol: Quench into a cold, stirred mixture of saturated NaHCO₃ and ethyl acetate. Ensure the aqueous layer pH is >7 before separating phases.

Part 2: Experimental Protocols

Protocol A: The Optimized Kinetic Method (Tf₂NH Catalyzed)

Recommended for high-value synthesis requiring <4h reaction time and >98% ee retention.

Reagents:

-

Substrate: 2-Hydroxyphenylglycine (1.0 equiv)

-

Reagent/Solvent: tert-Butyl Acetate (20 equiv / ~10 mL per gram of substrate)

-

Catalyst: Bis(trifluoromethanesulfonyl)imide (Tf₂NH ) (0.1 – 0.2 equiv)

-

Note: Tf₂NH is a superacidic, non-oxidizing catalyst that is highly soluble in organic solvents.

-

Step-by-Step:

-

Preparation: Charge an oven-dried flask with 2-Hydroxyphenylglycine and a magnetic stir bar.

-

Solvent: Add tert-butyl acetate under an inert atmosphere (

). The amino acid will likely remain as a suspension (zwitterionic nature). -

Catalysis: Cool to

in an ice bath. Add Tf₂NH (10-20 mol%) in one portion. -

Reaction: Remove the ice bath and stir vigorously at Room Temperature (23°C) .

-

Monitoring: The suspension typically clears to a homogeneous solution as the ester forms (breaking the zwitterion lattice).

-

Time: Check TLC/HPLC at 2 hours . Most reactions complete by 3-4 hours.

-

-

Quench: Pour the reaction mixture slowly into a vigorously stirred biphasic mixture of Saturated NaHCO₃ (aq) and Ethyl Acetate at

. -

Isolation: Separate layers. Extract aqueous layer 2x with Ethyl Acetate. Combine organics, wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo (bath temp <35°C).

Protocol B: The Legacy Method (Perchloric Acid)

Use only if Tf₂NH is unavailable. Expect 18-24h reaction times.

-

Suspend 2-HPG in tert-butyl acetate (30 equiv).

-

Add 70% HClO₄ (1.1 equiv) dropwise at

. Warning: HClO₄ is an explosion hazard if dried on organic materials. -

Stir at RT for 18–24 hours.

-

Critical Step: If reaction stalls, do not heat. Isolate the crude material (neutralize/extract) and re-subject to fresh reagents.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing this specific reaction, highlighting the critical "Fail States" (Racemization, Hydrolysis) and how to avoid them.

Figure 1: Decision matrix for selecting reaction conditions and troubleshooting common failure modes (Oxidation vs. Racemization).

Part 4: Quantitative Comparison

| Parameter | Method A (Tf₂NH) | Method B (HClO₄) | Method C (Isobutylene/H₂SO₄) |

| Reaction Time | 2 – 4 Hours | 18 – 48 Hours | 2 – 5 Days |

| Yield (Typical) | 85 – 95% | 60 – 75% | 50 – 65% |

| Racemization Risk | Low (<1% loss of ee) | Moderate (Time-dependent) | High (Time/Temp dependent) |

| Safety Profile | High (Stable catalyst) | Low (Explosion hazard) | Low (High pressure gas) |

| Purification | Simple Wash | Often requires column | Requires column |

References

-

Namba, K., et al. (2024).[3] Bis(trifluoromethanesulfonyl)imide-Catalyzed tert-Butylation of Amino Acids and Alcohols. Synlett.

- Key Insight: Establishes Tf₂NH as the superior catalyst for rapid esterification of zwitterionic amino acids in tert-butyl acet

-

Taschner, E., et al. (1961). Preparation of tert-butyl esters of amino acids. Liebigs Annalen der Chemie.

-

Key Insight: The foundational text for the perchloric acid method, highlighting the solubility issues of free amino acids.[1]

-

(Wiley Online Library)

-

-

Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.

- Key Insight: Authoritative standard for deprotection conditions and stability d

Sources

Validation & Comparative

Comparative Guide: NMR Spectrum Analysis of tert-Butyl 2-amino-2-(2-hydroxyphenyl)acetate

Executive Summary

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate . As a derivative of 2-hydroxyphenylglycine (HPG), this molecule represents a "privileged scaffold" in drug discovery, particularly for peptide mimics and beta-lactam antibiotics.

The tert-butyl ester group introduces specific steric bulk and acid-lability that distinguishes it from methyl/ethyl analogs, while the ortho-hydroxyl group creates unique intramolecular hydrogen-bonding opportunities. This guide objectively compares its spectral footprint against standard alternatives (Methyl ester and non-hydroxylated Phenylglycine) to aid in rapid structural verification and purity assessment.

Structural & Theoretical Basis

Before interpreting the spectrum, one must understand the electronic and steric environment that dictates the chemical shifts.

The "Push-Pull" Electronic Environment

The

-

Anisotropic Deshielding: The aromatic ring (2-hydroxyphenyl) creates a ring current that deshields the

-proton. -

Inductive Withdrawal: The amino group (-NH

) and the ester carbonyl (-COOR) both pull electron density away, shifting the -

Steric Shielding (The t-Butyl Effect): The bulky tert-butyl group creates a "field effect" and slight shielding compared to a methyl ester, but its primary NMR signature is the intense singlet at ~1.4 ppm.

Intramolecular Hydrogen Bonding

Unlike standard phenylglycine, the ortho-hydroxyl group allows for a 6-membered intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl or the amine. This is solvent-dependent and significantly affects the chemical shift of the exchangeable protons.

Figure 1: Impact of solvent choice on the observable hydrogen bonding dynamics in NMR.

Comparative NMR Profiling

This section contrasts the target molecule with its two most common structural relatives.

Target vs. Methyl Ester Alternative

Alternative: Methyl 2-amino-2-(2-hydroxyphenyl)acetate.

| Feature | tert-Butyl Ester (Target) | Methyl Ester (Alternative) | Diagnostic Value |

| Ester Alkyl Shift | High. The t-butyl singlet is distinct and integrates to 9H, providing a robust internal reference. | ||

| Low. Minimal difference; slight shielding in t-butyl due to sterics. | |||

| Stability (NMR) | Stable in CDCl | Stable in acid; Hydrolyzes in base. | Medium. t-Butyl esters are less prone to spontaneous hydrolysis in wet NMR solvents than methyl esters. |

Target vs. Phenylglycine (No -OH)

Alternative: tert-Butyl 2-amino-2-phenylacetate.

| Feature | 2-Hydroxyphenyl (Target) | Phenyl (Alternative) | Diagnostic Value |

| Aromatic Region | Complex Multiplet (4H) | Monosubstituted Pattern (5H) | High. Target shows 1,2-disubstitution pattern (dd, td splitting). Alternative shows standard mono-sub pattern. |

| Exchangeable Protons | 3H Total (NH | 2H Total (NH | High. Presence of the phenolic OH (usually >9.0 ppm in DMSO) confirms the scaffold. |

Characteristic Spectral Data

The following data represents the typical spectral fingerprint obtained in DMSO-d

H NMR (400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 1.38 | Singlet (s) | 9H | C(CH | Diagnostic tert-butyl group. Very intense. |

| 2.0 – 3.5 | Broad (br) | 2H | -NH | Chemical shift varies heavily with concentration and water content. |

| 4.65 | Singlet (s) | 1H | C | Chiral center proton. Sharp singlet if no coupling to NH; doublet if NH couples (rare in wet DMSO). |

| 6.75 – 6.85 | Triplet/Multiplet | 2H | Ar-H (3, 5) | Ortho and para to the hydroxyl group (shielded). |

| 7.05 – 7.15 | Multiplet | 2H | Ar-H (4, 6) | Meta to hydroxyl. |

| 9.60 | Broad Singlet | 1H | Ar-OH | Phenolic proton. Disappears with D |

C NMR (100 MHz, DMSO-d )

-

170.5 ppm: Carbonyl (Ester).

-

155.2 ppm: Aromatic C-OH (Quaternary, deshielded).

-

128.0 – 115.0 ppm: Aromatic CH carbons (4 signals).

-

80.5 ppm: Quaternary Carbon of tert-butyl group (Characteristic).

-

54.2 ppm:

-Carbon (C-NH -

27.6 ppm: Methyl carbons of tert-butyl group.

Experimental Protocol: Standardized Acquisition

To ensure reproducibility, specifically regarding the labile protons, follow this "Self-Validating" protocol.

Sample Preparation

-

Solvent Selection: Use DMSO-d

(99.9% D) with 0.03% TMS.-

Reasoning: CDCl

often leads to aggregation and broad NH/OH peaks. DMSO breaks intermolecular H-bonds, sharpening the signals.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Caution: Over-concentration (>20 mg) can cause viscosity broadening and shift the OH peak due to stacking.

-

-

Water Removal: Add activated 3Å molecular sieves directly to the NMR tube if the sample is hygroscopic.

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the slow-relaxing quaternary carbons and t-butyl methyls.

-

Relaxation Delay (D1): Set to 2.0 seconds . The t-butyl protons have long T1 relaxation times; a short D1 will under-integrate the 9H singlet.

-

Scans (NS): 16 scans are sufficient for

H; 512–1024 scans for

Analytical Workflow Diagram

Figure 2: Step-by-step logic flow for structural verification.

Troubleshooting & Common Pitfalls

| Issue | Observation | Root Cause | Solution |

| Missing OH Peak | No signal >9 ppm | Proton exchange with wet solvent (HOD peak). | Dry sample; use fresh ampoule of DMSO-d |

| t-Butyl Integral < 9H | Integral is ~7.5 - 8.0 | Saturation transfer or insufficient relaxation delay. | Increase D1 to 5 seconds; ensure 90° pulse is calibrated. |

| Split t-Butyl Peak | Two singlets near 1.4 ppm | Rotamers (rare) or presence of free t-butyl alcohol (hydrolysis). | Check for broad OH of t-BuOH at ~4.0 ppm. |

| Broad | Hump instead of sharp S | Amine proton exchange coupling. | Add 1 drop of D |

References

-

BenchChem. (2025). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Retrieved from 1

-

Silverman, R. B., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Retrieved from 2

-

Hansen, P. E., et al. (2021). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC. Retrieved from 3

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Retrieved from 4

-

PubChem. (2025).[5] tert-butyl (2R)-2-amino-2-phenylacetate Compound Summary. Retrieved from 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. tert-butyl (2R)-2-amino-2-phenylacetate | C12H17NO2 | CID 7015059 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Mass Spectrometry of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate: An In-Depth Technical Comparison

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel or synthesized compounds is a cornerstone of discovery. Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate, a molecule of interest for its potential applications, presents a unique analytical challenge due to its combination of a labile tert-butyl ester, a primary amine, and a phenolic group. This guide provides a comprehensive analysis of the expected mass spectrometry data for this compound, comparing potential ionization techniques and fragmentation pathways. By understanding the underlying chemical principles, we can predict its mass spectral behavior and design robust analytical methods for its unambiguous identification.

The Analytical Challenge: A Molecule of Multiple Moieties

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate combines three key functional groups that dictate its behavior in a mass spectrometer:

-

Tert-butyl Ester: Prone to facile neutral loss of isobutylene (56 Da) upon collisional activation.

-

α-Amino Acid Moiety: Susceptible to characteristic cleavages, including the loss of the carboxyl group.

-

Phenolic Group: Can influence ionization efficiency and direct fragmentation pathways, with a preference for negative ion mode in some instances.

This guide will explore how these groups interact and influence the resulting mass spectrum under different analytical conditions.

Predicted Mass and Isotopic Pattern

Before delving into fragmentation, establishing the expected mass of the intact molecule is critical.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Monoisotopic Mass | 223.1208 u |

| Average Mass | 223.268 g/mol |

| Predicted M+H⁺ | 224.1281 u |

| Predicted M-H⁻ | 222.1134 u |

| Predicted M+Na⁺ | 246.1100 u |

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. A measured mass accuracy of <5 ppm would provide strong evidence for the predicted formula.

Comparison of Ionization Techniques

The choice of ionization technique is paramount for obtaining meaningful data. Here, we compare two common techniques: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique well-suited for polar and thermally labile molecules like our target compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Positive Ion Mode (ESI+): The primary amine is a ready site for protonation. We would expect a strong signal for the [M+H]⁺ ion at m/z 224.1. Due to the presence of the tert-butyl group, in-source fragmentation might lead to the observation of a peak corresponding to the loss of isobutylene (m/z 168.1).

-